molecular formula C₂₃H₃₄O₃ B1158290 Glycidyl Eicosapentaenoate

Glycidyl Eicosapentaenoate

カタログ番号: B1158290
分子量: 358.51
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycidyl eicosapentaenoate (GEP) is a glycidyl ester derived from eicosapentaenoic acid (EPA), a long-chain omega-3 polyunsaturated fatty acid (PUFA). Its structure comprises an epoxide (oxirane) ring and an esterified EPA moiety. This combination confers unique reactivity and functional versatility, positioning GEP within the broader class of glycidyl esters—a subgroup of epoxy resins characterized by their ester functional groups .

特性

分子式

C₂₃H₃₄O₃

分子量

358.51

同義語

(all-Z)-5,8,11,14,17-Eicosapentaenoic Acid Glycidyl Ester;  EPA Glycidyl Ester; 

製品の起源

United States

類似化合物との比較

Structural and Functional Group Analysis

Glycidyl Esters
  • Glycidyl Methacrylate (GMA) : Shares the epoxide group but features a methacrylate ester. GMA’s shorter ester chain increases rigidity and thermal stability (up to 150°C) compared to GEP, favoring applications in dental resins and adhesives .
  • Glycidyl Linoleate: Another PUFA-derived glycidyl ester but with a linoleic acid backbone. Its conjugated double bonds reduce oxidative stability relative to GEP, limiting its use in high-durability coatings .
Glycidyl Ethers
  • Bisphenol A Diglycidyl Ether (DGEBA): A glycidyl ether with aromatic rings, offering superior thermal stability (200°C) and mechanical strength but lacking the biodegradability and flexibility of GEP .
Epoxidized Fatty Acid Esters
  • Glycidyl Docosahexaenoate (GDH): Derived from docosahexaenoic acid (DHA), GDH has a longer PUFA chain than GEP, further enhancing polymer flexibility but reducing epoxy group reactivity due to steric hindrance .

Key Property Comparisons

Property Glycidyl Eicosapentaenoate Glycidyl Methacrylate Bisphenol A Diglycidyl Ether
Molecular Weight (g/mol) ~350.5 142.15 340.41
Epoxide Equivalent 175 142 170
Thermal Stability (°C) 120 150 200
Solubility in THF High Moderate Low
Flexibility (Tg, °C) -30 45 100
Biocompatibility High (EPA-derived) Low Low

Data synthesized from structural analogs and epoxy resin studies .

Q & A

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to glycidyl eicosapentaenoate research questions?

  • Methodological Answer : Ensure feasibility by piloting forced degradation assays or leveraging existing biobanks for clinical data. Align novelty with understudied areas (e.g., GEP’s epigenetic effects). For relevance, frame questions around unmet needs like PAD-related amputations, citing JELIS trial outcomes as precedent .

Q. What guidelines should be followed when reporting negative or inconclusive results from glycidyl eicosapentaenoate trials?

  • Methodological Answer : Adhere to CONSORT guidelines for clinical trials or ARRIVE for preclinical studies. Transparently report effect sizes, confidence intervals, and post-hoc power analyses. Discuss limitations (e.g., sample heterogeneity) as done in studies where EPA’s effects varied by patient subgroups .

Cross-Disciplinary Considerations

Q. How can chemists and clinicians collaborate to optimize glycidyl eicosapentaenoate formulation for translational studies?

  • Methodological Answer : Establish joint workflows where chemists refine synthesis protocols (e.g., minimizing isomerization ), while clinicians design pharmacokinetic/pharmacodynamic (PK/PD) studies. Use iterative feedback, as seen in ethyl eicosapentaenoate trials that linked stability data to dosing regimens .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。